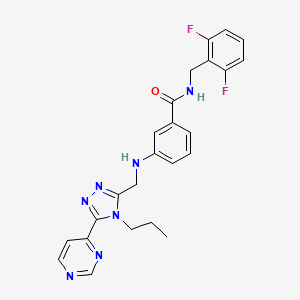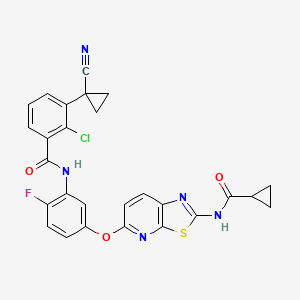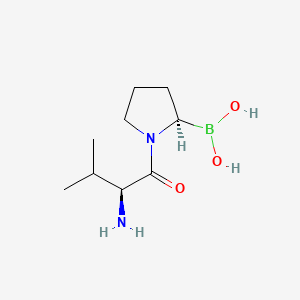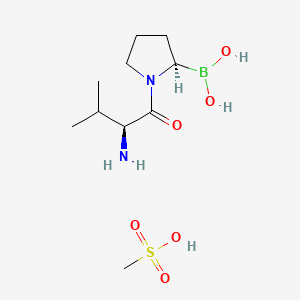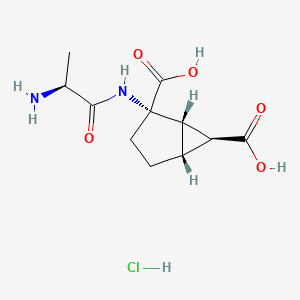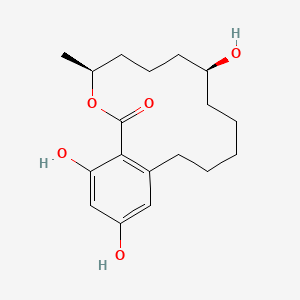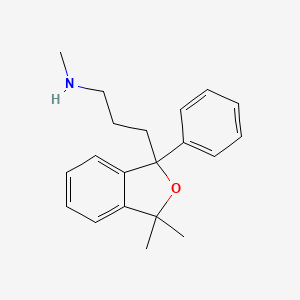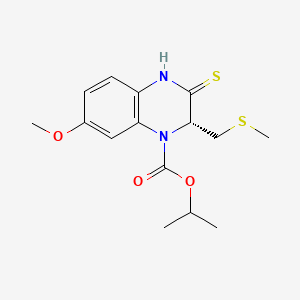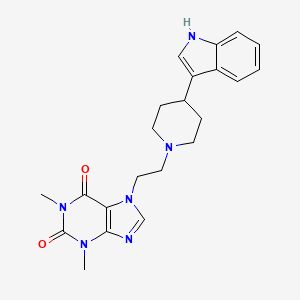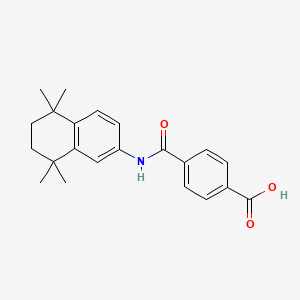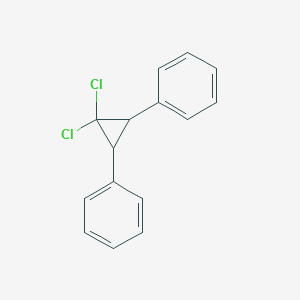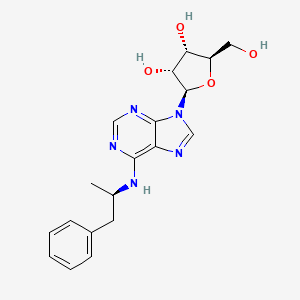
(R)-N-(1-Methyl-2-phenylethyl)adenosine
Description
(-)-n6-(2-phenylisopropyl)adenosine is a purine nucleoside.
N-Isopropyl-N-phenyl-adenosine. Antilipemic agent. Synonym: TH 162.
Propriétés
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(2R)-1-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23)/t11-,13-,15-,16-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRGCFBBHQEQQH-SSFGXONLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50926443 | |
| Record name | (-)-(Phenylisopropyl)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>57.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463445 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
38594-96-6 | |
| Record name | (-)-PIA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38594-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine, N-(1-methyl-2-phenylethyl)-, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038594966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-(Phenylisopropyl)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-N-(1-methyl-2-phenylethyl)adenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-PIA interact with adenosine receptors?
A1: L-PIA binds with high affinity to adenosine receptors, primarily the A1 subtype [, , , ]. This binding triggers a cascade of intracellular events, leading to various physiological responses.
Q2: What are the downstream effects of L-PIA binding to A1 adenosine receptors?
A2: Activation of A1 adenosine receptors by L-PIA generally leads to inhibitory effects on cellular functions. These include:
- Inhibition of Adenylyl Cyclase Activity: L-PIA binding to A1 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels [, , ].
- Hyperpolarization of Neuron Membranes: L-PIA promotes the opening of potassium channels, leading to membrane hyperpolarization and a decrease in neuronal excitability [].
- Modulation of Neurotransmitter Release: L-PIA inhibits the release of various neurotransmitters, including glutamate, acetylcholine, and noradrenaline [, , ].
Q3: Does L-PIA interact with other receptor subtypes besides A1?
A3: While L-PIA exhibits high selectivity for A1 receptors, research suggests it can interact with A2 receptors at higher concentrations, albeit with lower potency compared to A1 [, , , ].
Q4: What is the molecular formula and weight of L-PIA?
A4: The molecular formula of L-PIA is C19H23N5O4, and its molecular weight is 385.42 g/mol.
Q5: Is there any spectroscopic data available for L-PIA?
A5: While specific spectroscopic data for L-PIA is not provided in the provided research, researchers routinely utilize techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of synthesized L-PIA.
Q6: How do structural modifications of L-PIA influence its activity?
A6: Research indicates that the stereochemistry of the phenylisopropyl group is crucial for L-PIA's activity. L-PIA exhibits significantly higher potency than its D-isomer (D-PIA) at A1 receptors, highlighting the importance of stereospecificity in receptor binding [, , , ].
Q7: Are there any other structural modifications that impact L-PIA's potency or selectivity?
A7: While specific structure-activity relationships are not extensively explored in the provided research, modifications to the adenosine moiety or the N6 substituent can potentially impact L-PIA's binding affinity, selectivity for different adenosine receptor subtypes, and metabolic stability.
Q8: What are the main pharmacological effects of L-PIA?
A8: L-PIA primarily exhibits:
- Sedative Effects: It reduces locomotor activity and induces sedation in animal models [, , ].
- Anticonvulsant Effects: It protects against seizures induced by various convulsants in animal models [, ].
- Cardiovascular Effects: It decreases heart rate and blood pressure in animal models [, ].
- Hypothermic Effects: It lowers body temperature in animal models [, ].
- Antinociceptive Effects: It exhibits analgesic properties in animal models of pain [, ].
Q9: What about the pharmacodynamics (PD) of L-PIA?
A9: The pharmacodynamics of L-PIA are characterized by its interactions with adenosine receptors and the subsequent downstream effects. The duration of action and intensity of effects are likely influenced by factors like dose, route of administration, and individual variability.
Q10: What in vitro models are used to study L-PIA?
A10: Researchers utilize various in vitro models to investigate L-PIA's effects, including:
- Isolated Tissue Preparations: These allow for studying L-PIA's effects on specific tissues like the ileum, vas deferens, and coronary arteries [, , , ].
- Cell Culture Systems: Researchers utilize cell lines like DDT1 MF-2 smooth muscle cells to investigate L-PIA's effects on receptor binding, signal transduction, and cellular function [, , ].
Q11: What animal models are used to study L-PIA's effects?
A11: Researchers utilize various animal models, primarily rodents, to investigate L-PIA's effects in vivo. These models allow for assessing L-PIA's impact on:
- Behavior: Locomotor activity, sedation, and anxiety-like behavior [, , ].
- Seizure Susceptibility: Protection against seizures induced by various convulsants [, ].
- Pain Perception: Antinociceptive effects in models like the formalin test [, ].
- Cardiovascular Function: Changes in blood pressure and heart rate [, ].
- Body Temperature: Hypothermic effects [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione](/img/structure/B1681211.png)
